

HPLC-UV Method for Palbociclib Quantification in Plasma

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Compound Focus: Palbociclib Isethionate

CAS No.: 827022-33-3

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This application note describes a sensitive and selective reverse-phase high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for quantifying Palbociclib in human plasma. The method uses solid-phase extraction and is suitable for clinical therapeutic drug monitoring [1].

- **Principle:** Palbociclib is isolated from human plasma via solid-phase extraction, separated on a C18 column using an isocratic mobile phase, and detected by UV absorbance at 266 nm. Imatinib is used as an internal standard (IS) to correct for procedural variability [1].
- **Key Applications:** This method is appropriate for supporting pharmacokinetic studies and therapeutic drug monitoring (TDM) programs in clinical practice [1].

Equipment and Reagents

Category	Specification
HPLC Instrument	Standard HPLC system with UV/VIS detector, binary pump, and autosampler
Data System	Software for data acquisition and processing (e.g., Shimadzu LC solution, Agilent OpenLAB)
Analytical Column	Agilent Zorbax C18 (150 mm × 4.6 mm i.d., 5 µm particle size) [1]

Category	Specification
Guard Column	C18 guard cartridge (optional but recommended)
Palbociclib Standard	Certified reference standard
Internal Standard	Imatinib [1]
SPE Cartridges	Oasis HLB (Hydrophilic-Lipophilic Balance), 1 mL, 30 mg [1]
Mobile Phase	Acetonitrile and 0.1% Triethylamine (TEA), pH adjusted to 3.3 with 50% Ortho-phosphoric acid (70:30, v/v) [1]
Water	HPLC-grade
Acetonitrile	HPLC-grade
Triethylamine	HPLC-grade
Ortho-phosphoric Acid	Analytical grade

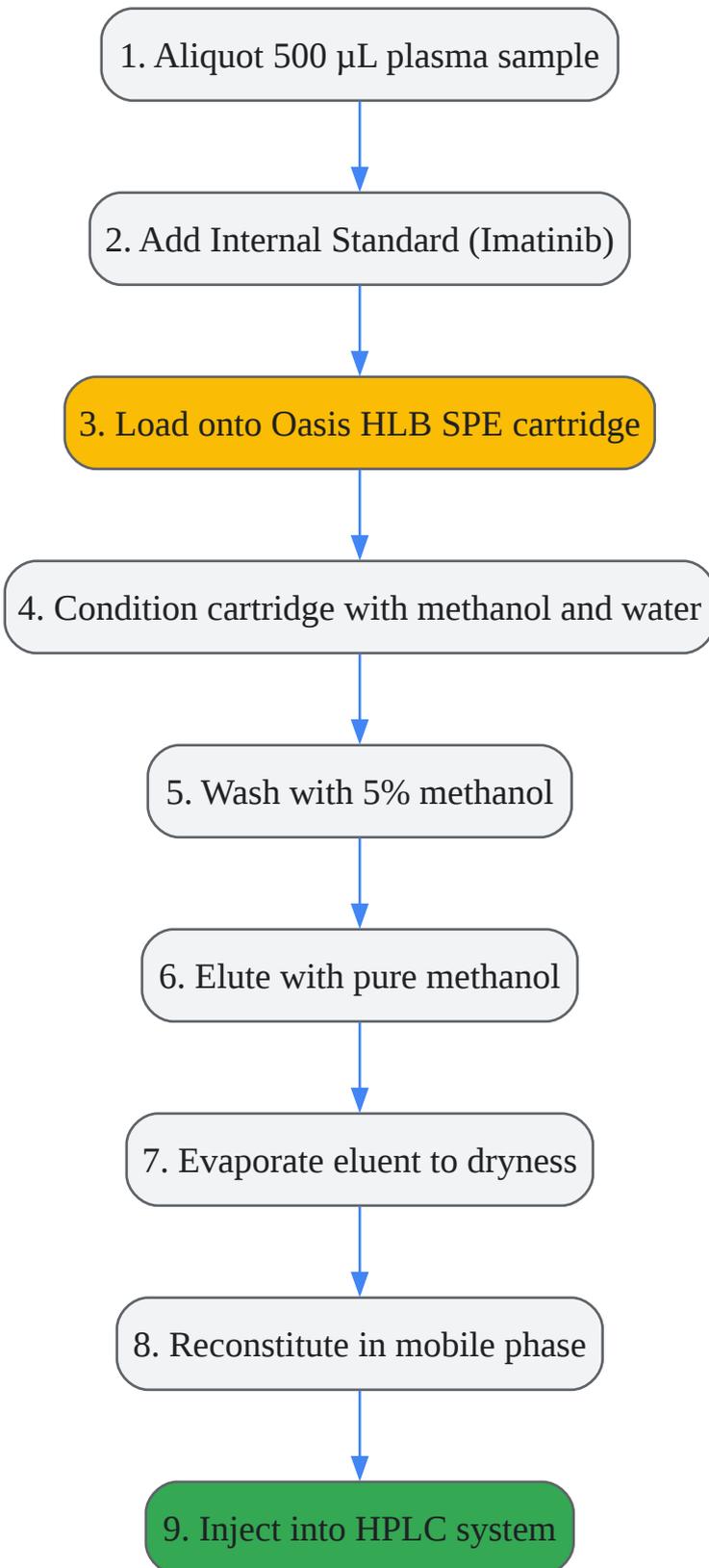
Step-by-Step Procedural Protocol

2.1. Preparation of Solutions

- **Standard Stock Solutions:** Prepare separate 100 µg/mL stock solutions of Palbociclib and Imatinib (IS) in methanol or a suitable solvent. Store at -20°C.
- **Working Standard Solutions:** Dilute stock solutions with methanol or water to prepare working standards for calibration and quality control (QC).
- **Mobile Phase:** Prepare 0.1% (v/v) Triethylamine in water. Adjust the pH to **3.3** using 50% Ortho-phosphoric acid. Mix this aqueous phase with acetonitrile in a **70:30** ratio. Filter through a 0.45 µm or 0.22 µm membrane filter and degas before use [1].

2.2. Sample Preparation: Solid-Phase Extraction

The following workflow outlines the sample preparation steps:



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2.3. Chromatographic Conditions

Parameter	Condition
Column Temperature	Ambient
Mobile Phase	Acetonitrile : 0.1% TEA, pH 3.3 (70:30, v/v) [1]
Flow Rate	1.0 mL/min [1]
Injection Volume	20-50 μ L
Detection Wavelength	266 nm [1]
Run Time	Not specified in source, but typically 10-15 minutes
Elution Mode	Isocratic [1]

2.4. Instrument Operation

- Equilibrate the HPLC system and C18 column with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.
- Inject the processed samples, standards, and QCs.
- Record the chromatograms and measure the peak areas of Palbociclib and the Internal Standard.

Method Validation Summary

The following table summarizes the key validation parameters reported for this method, demonstrating it is fit for its intended purpose [1].

Validation Parameter	Result
Linear Range	0.1 - 3.0 μ g/mL [1]
Correlation Coefficient (r^2)	≥ 0.998 [1]

Validation Parameter	Result
Lower Limit of Quantification (LLOQ)	0.1 µg/mL (100 ng/mL) [1]
Lower Limit of Detection (LOD)	50 ng/mL [1]
Intra-day Precision (% CV)	3.92% (0.5 µg/mL), 3.56% (1.5 µg/mL), 2.28% (2.5 µg/mL) [1]
Inter-day Precision (% CV)	< 5.0% [1]
Accuracy (% Bias)	89.4% - 112% over the linear range [1]
Extraction Recovery	66.69% - 80.97% for Palbociclib [1]
Internal Standard Recovery	> 80% for Imatinib

Critical Points for Method Reliability

- **Internal Standard:** The use of Imatinib as an IS is critical for compensating for losses during sample preparation and injection volume variability [1].
- **Mobile Phase pH:** The pH of the aqueous component (0.1% TEA, pH 3.3) is crucial for achieving good peak shape and retention for this basic compound [1].
- **Specificity:** The method showed no notable interference from the plasma matrix at the retention times of Palbociclib and the IS, confirming its specificity [1].

Alternative and Advanced Methodologies

While the above method is robust, your research requirements might benefit from considering these advanced approaches:

- **Shift to LC-MS/MS:** Most recent methods for quantifying Palbociclib in biological matrices utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods offer superior sensitivity (LLOQ in the low ng/mL range), high specificity, and faster analysis times, making them the gold standard for modern bioanalysis [2] [3] [4].
- **Simultaneous Drug Analysis:** Researchers have developed multi-analyte methods to increase laboratory efficiency. For instance, one study reports a simple HPLC-UV method for the

simultaneous determination of Palbociclib, Ribociclib, and Letrozole in human plasma using protein precipitation for sample cleanup [5].

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